4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound with the molecular formula C20H12O5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its solid form, slight solubility in water, and stability under normal conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the reaction of an open-form fluorescein in a 1.0 M sodium hydroxide solution. The resulting product is then subjected to further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of different xanthene derivatives .
Wissenschaftliche Forschungsanwendungen
4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and as a fluorescent marker.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent marker by reacting with reactive oxygen species, leading to an increase in fluorescence intensity . This property makes it useful in various diagnostic and research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid include:
Hydroxyphenyl fluorescein: Known for its use as a fluorescent marker.
Rhodamine 123: Another fluorescent compound with similar applications.
5-amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Used in similar biological and chemical applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts in various applications. Its stability, solubility, and reactivity make it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C20H12O5 |
---|---|
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
4-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12O5/c21-13-5-7-15-17(9-13)25-18-10-14(22)6-8-16(18)19(15)11-1-3-12(4-2-11)20(23)24/h1-10,21H,(H,23,24) |
InChI-Schlüssel |
OZMRYYNVDYZHQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.